2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]decane core. This spirocyclic system is substituted with a 4-bromophenyl group at position 3 and a methyl group at position 6. A sulfanyl bridge connects the spiro system to an acetamide moiety, which is further substituted with a 4-chlorophenyl group at the N-terminus .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4OS/c1-28-12-10-22(11-13-28)26-20(15-2-4-16(23)5-3-15)21(27-22)30-14-19(29)25-18-8-6-17(24)7-9-18/h2-9H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNYOJMUKSYYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound with potential biological activities. Characterized by a unique spirocyclic structure, it contains multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C24H27BrN4O3S
- Molecular Weight : 531.465 g/mol
- IUPAC Name : this compound
- SMILES : COc4ccc(NC(=O)CSC2=NC1(CCN(C)CC1)N=C2c3ccc(Br)cc3)c(OC)c4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on mitochondrial function.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study reported that spirocyclic compounds derived from natural products demonstrated enhanced cytotoxic effects compared to their parent structures. The spirocycle is a key feature in many bioactive compounds, suggesting that the unique structure of this compound may also contribute to its anticancer properties .
Mitochondrial Function and Cardioprotection
Recent studies have highlighted the role of the mitochondrial permeability transition pore (mPTP) in myocardial infarction (MI). Compounds based on the triazaspiro[4.5]decane scaffold have shown promising results:
- In a model of MI, certain compounds demonstrated good mPTP inhibitory activity and reduced apoptotic rates in cardiac cells. This suggests potential cardioprotective effects .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship of spirocyclic compounds indicates that modifications to the core structure can significantly influence biological activity:
Comparison with Similar Compounds
Key physicochemical properties :
- Molecular formula : C₂₂H₂₂BrClN₄OS
- Molecular weight : 505.86 g/mol
- Structural features: Spirocyclic core: Confers rigidity and influences conformational stability. Sulfanyl-acetamide linker: Provides flexibility and hydrogen-bonding capacity.
Crystallographic studies of related spiro compounds (e.g., 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione ) highlight the utility of software like SHELXL and ORTEP-3 for structural refinement and visualization .
Comparison with Structurally Analogous Compounds
Structural and Physicochemical Comparison
The target compound belongs to a family of 1,4,8-triazaspiro[4.5]decane derivatives with variations in substituents. Below is a comparative analysis with four analogs (Table 1):
Table 1: Comparative Analysis of Key Parameters
Substituent-Driven Trends
Molecular Weight
Lipophilicity (logP)
Hydrogen-Bonding and Solubility
- F288-0073 and both have 6 H-bond acceptors and 1 donor, correlating with polar surface areas (PSA) of ~44 Ų. Such values suggest moderate solubility, consistent with logSw = -4.20 (indicating low aqueous solubility) in .
- The dimethoxyphenyl group in may enhance solubility compared to halogenated analogs due to ether oxygen atoms.
Structural Implications
- Halogen vs. Methyl and methoxy groups (e.g., ) introduce steric and electronic effects, modulating binding interactions.
- Spiro Ring Modifications :
- The 8-methyl group in the target compound may restrict conformational flexibility compared to 8-ethyl analogs (e.g., ) .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide?
- The synthesis typically involves multi-step organic reactions. First, the spirocyclic core (1,4,8-triazaspiro[4.5]decane) is constructed via cyclization reactions using reagents like ethylenediamine derivatives and ketones. Subsequent steps include halogenation (introduction of 4-bromophenyl and 4-chlorophenyl groups) and thioacetamide linkage formation. Critical parameters include solvent choice (e.g., dichloromethane for controlled reactivity), temperature (50–80°C for cyclization), and catalysts (e.g., palladium for cross-coupling reactions). Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the spirocyclic structure and substituent positions.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹).
- X-ray Crystallography: Resolves 3D conformation of the spirocyclic core and steric effects .
Q. How can researchers screen this compound for initial biological activity?
- Enzyme Inhibition Assays: Use fluorogenic substrates to test activity against proteases or kinases.
- Receptor Binding Studies: Radioligand displacement assays (e.g., for G-protein-coupled receptors).
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Solubility and Stability: Preclinical pharmacokinetic profiling in simulated physiological buffers .
Advanced Research Questions
Q. What strategies optimize reaction yields for spirocyclic core formation?
- Design of Experiments (DoE): Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that increasing reaction time beyond 12 hours degrades yield due to side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (30 minutes vs. 6 hours) and improves spirocyclic core purity by 15–20% .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Halogen Substitutions: Replace 4-bromophenyl with 2,4-dichlorophenyl to enhance lipophilicity and target binding (e.g., improved IC50 from 10 µM to 2.5 µM in kinase inhibition).
- Spirocyclic Rigidity: Compare 1,4,8-triazaspiro[4.5]decane with 1,3,8-triazaspiro[4.5]decane analogs to assess conformational flexibility’s impact on bioactivity .
Q. How should researchers address contradictory data in biological assays?
- Dose-Response Replication: Conduct triplicate assays across independent labs to rule out instrumentation bias.
- Off-Target Profiling: Use proteome-wide affinity chromatography to identify unintended binding partners.
- Computational Docking: Validate binding hypotheses via molecular dynamics simulations (e.g., AutoDock Vina) to resolve false-positive interactions .
Q. What computational tools predict metabolic stability of this compound?
- ADMET Prediction: Software like Schrödinger’s QikProp estimates logP (2.1), aqueous solubility (-3.2 logS), and cytochrome P450 inhibition.
- Metabolite Identification: Use in silico tools (e.g., Meteor Nexus) to predict phase I/II metabolism, highlighting susceptibility to glucuronidation at the acetamide group .
Q. How can advanced spectroscopy resolve stereochemical ambiguities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
